molecular formula C15H10F3N5 B12567930 1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)- CAS No. 562077-49-0

1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-

Cat. No.: B12567930
CAS No.: 562077-49-0
M. Wt: 317.27 g/mol
InChI Key: LRBXLEAJPJMUDQ-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an imidazo[4,5-b]pyridine core, an indole moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction may start with the formation of the imidazo[4,5-b]pyridine core through a condensation reaction, followed by the introduction of the indole moiety via a coupling reaction. The trifluoromethyl group can be introduced using trifluoromethylation reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

  • 1H-Imidazo[4,5-b]pyridin-5-amine derivatives with different substituents.
  • Indole-based compounds with various functional groups.
  • Trifluoromethylated heterocycles.

Uniqueness: 1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)- is unique due to the combination of its structural features, which confer distinct chemical properties and potential biological activities. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for research and development.

Properties

CAS No.

562077-49-0

Molecular Formula

C15H10F3N5

Molecular Weight

317.27 g/mol

IUPAC Name

7-(1H-indol-2-yl)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C15H10F3N5/c16-15(17,18)14-22-12-8(6-11(19)21-13(12)23-14)10-5-7-3-1-2-4-9(7)20-10/h1-6,20H,(H3,19,21,22,23)

InChI Key

LRBXLEAJPJMUDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=NC4=C3NC(=N4)C(F)(F)F)N

Origin of Product

United States

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